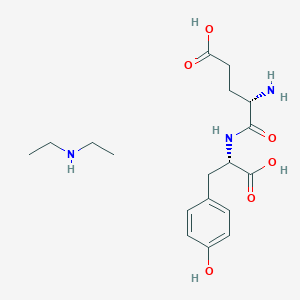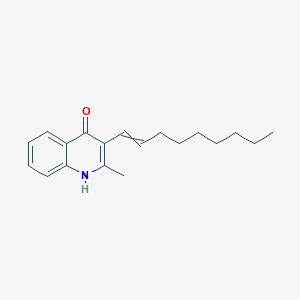
H-Glu-Tyr-OH.DEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is typically a solid substance, often appearing as a colorless or white crystalline material. It is soluble in water and some organic solvents like methanol and ethanol . Glutamyl tyrosine is relatively stable under light and air but may decompose or react under high temperatures and strong acidic or basic conditions .
Métodos De Preparación
The synthesis of H-Glu-Tyr-OH.DEA can be achieved through various methods. One common approach involves the reaction of phthalimide with glutamic acid to form phthalimide glutamate, which is then hydrolyzed to produce glutamyl tyrosine . Another method involves the use of activated ethers to synthesize polypeptides containing the Glu-Tyr sequence . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .
Análisis De Reacciones Químicas
H-Glu-Tyr-OH.DEA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Aplicaciones Científicas De Investigación
H-Glu-Tyr-OH.DEA has a wide range of scientific research applications. In chemistry, it is used as a biochemical synthesis intermediate, participating in the synthesis of peptides and proteins . In biology and medicine, it has potential antioxidant, anti-inflammatory, and anti-aging properties, although more research is needed to confirm these effects . Additionally, it is used in the study of molecular mechanisms and signaling pathways, particularly those involving peptide interactions and modifications .
Mecanismo De Acción
The mechanism of action of H-Glu-Tyr-OH.DEA involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like angiotensin I-converting enzyme (ACE) by forming stable complexes with the enzyme’s active site pockets . This interaction is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy . Additionally, the compound can undergo hydroxylation reactions catalyzed by enzymes like tyrosinase, leading to the formation of reactive quinones .
Comparación Con Compuestos Similares
H-Glu-Tyr-OH.DEA can be compared to other similar dipeptides, such as H-gamma-Glu-Tyr-OH and other glutamyl-containing peptides . These compounds share similar structural features and biochemical properties but may differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific combination of glutamic acid and tyrosine, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C18H29N3O6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C14H18N2O6.C4H11N/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8;1-3-5-4-2/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22);5H,3-4H2,1-2H3/t10-,11-;/m0./s1 |
Clave InChI |
LBDWQPKSJKBFRR-ACMTZBLWSA-N |
SMILES isomérico |
CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canónico |
CCNCC.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
